2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride
Descripción
2-Bicyclo[3.1.0]hexanylmethanamine hydrochloride is a bicyclic amine salt characterized by a [3.1.0] bicyclohexane framework substituted with a methanamine group at the 2-position. The bicyclo[3.1.0]hexane core consists of a fused cyclopropane and cyclopentane ring system, imparting structural rigidity and stereochemical complexity. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications .
This compound is primarily used as a high-value intermediate in active pharmaceutical ingredient (API) synthesis, leveraging its constrained geometry to modulate bioactivity in drug candidates .
Propiedades
IUPAC Name |
2-bicyclo[3.1.0]hexanylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-4-6-2-1-5-3-7(5)6;/h5-7H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNJQEQTXQJTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126161-52-0 | |
| Record name | {bicyclo[3.1.0]hexan-2-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for 2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride are not extensively documented. the modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules using photochemistry to access new building blocks via [2 + 2] cycloaddition can be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
While "2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride" is referenced in the search results, comprehensive data tables and well-documented case studies focusing solely on its applications are not available. However, the search results do provide some related information regarding the applications and synthesis of similar compounds.
Synthesis of Bicyclo[3.1.0]hexanes
Bicyclo[3.1.0]hexanes can be synthesized through a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process, which utilizes an organic or an iridium photoredox catalyst and blue LED irradiation, produces good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is also highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to building blocks for medicinal chemistry .
Potential Antitumor Agents
Heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents . These compounds have demonstrated antiproliferative activity in human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and African green monkey kidney epithelial (Vero) cell lines . The most effective compounds screened showed IC50 values in the range of 4.2 to 24.1 μM for all tested cell lines .
These compounds also significantly affect the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in the SubG1 phase and induced apoptosis . Confocal microscopy revealed that actin filaments disappeared, and granular actin was distributed diffusely in the cytoplasm of up to 90% of HeLa cells and up to 64% of CT26 cells after treatment . Additionally, the number of HeLa cells with filopodium-like membrane protrusions was significantly reduced after treatment with the most active compounds, leading to a decrease in cell motility . Preliminary in vivo experiments have also been performed to study the impact of these compounds on the dynamics of CT26 tumor growth in Balb/C mice .
Other Relevant Information:
- 2-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride: This compound is listed as one of numerous organic compounds for life science products . It is available in most volumes, including bulk quantities, and can be produced to customer specifications .
- Photochemistry: Relief of excited-state antiaromaticity (ESAA) can trigger a fundamental benzene photoreaction, such as the photoinitiated nucleophilic addition of solvent to benzene in acidic media, leading to substituted bicyclo[3.1.0]hex-2- . Silyl-substituted benzenes provide rapid access to bicyclo[3.1.0]hexene derivatives, formed as single isomers with three stereogenic centers in yields up to 75% in one step .
Mecanismo De Acción
The mechanism of action of 2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 2-bicyclo[3.1.0]hexanylmethanamine hydrochloride and related bicyclic amines:
Key Observations :
- Ring Size and Rigidity : The [3.1.0] system offers greater strain and compactness compared to larger bicyclo systems like [2.2.2], which may influence binding affinity in drug design .
- Substituent Effects : Fluorination (e.g., 6,6-difluoro analog) increases metabolic stability, while aromatic groups (e.g., Bicifadine’s 4-methylphenyl) enhance receptor targeting .
Actividad Biológica
2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride, identified by its CAS number 2126161-52-0, is a bicyclic amine compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its rigidity and potential interactions with biological targets. Its unique configuration allows it to act as a scaffold for various pharmacophores, enhancing its utility in medicinal chemistry.
Research indicates that 2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride interacts with specific receptors and enzymes, influencing various biological pathways. The conformational rigidity of the bicyclic structure is believed to enhance binding affinity to target sites, potentially leading to selective biological effects.
Case Studies and Research Findings
-
Histamine Receptor Binding :
A study demonstrated that compounds with a bicyclo[3.1.0]hexane scaffold exhibited significant binding affinity for the H3 receptor subtype over the H4 receptor subtype. For instance, a related compound showed a Ki value of 5.6 nM for the H3 receptor, indicating potent selectivity . This suggests that 2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride may have similar properties, making it a candidate for developing selective ligands. -
Antitumor Activity :
Compounds incorporating the bicyclo[3.1.0]hexane framework have been evaluated for antitumor activity against various cancer cell lines, including HeLa and CT26 cells. The most effective derivatives demonstrated IC50 values ranging from 4.2 to 24.1 μM, indicating significant antiproliferative effects . These results highlight the potential of 2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride in cancer therapy. -
Adenosine Receptor Affinity :
A series of bicyclo[3.1.0]hexane-based nucleosides were synthesized and tested for their affinity towards adenosine A3 receptors, with some derivatives showing moderate affinities (Ki of 0.38 μM) . This suggests that modifications on the bicyclic structure could lead to new therapeutic agents targeting inflammatory diseases and cancer.
Data Tables
Q & A
Basic: What established synthetic methodologies are available for 2-bicyclo[3.1.0]hexanylmethanamine hydrochloride?
Answer:
The compound is synthesized via two primary routes:
- Palladium-catalyzed cyclopropanation : Reacting internal alkenes with N-tosylhydrazones under Pd catalysis yields bicyclic derivatives with high diastereoselectivity (>90%) .
- Metal-catalyzed enyne cyclization : Cyclization of 1,5- or 1,6-enynes (e.g., using Ru or Rh catalysts) forms the bicyclic core in a single step, achieving yields of 70–85% .
Key parameters include catalyst choice (Pd(OAc)₂, RuCl₃), solvent (THF, DMF), and temperature (80–120°C).
Advanced: How can enantioselective synthesis of this bicyclic amine be optimized?
Answer:
Enantioselectivity is achieved using chiral ligands (e.g., BINAP or Josiphos) with Pd or Rh catalysts. For example:
- A Pd(OAc)₂/(R)-BINAP system produces the (1R,5R)-enantiomer with 92% ee .
- Substituted enyne precursors (e.g., 5-chloropyridinyl derivatives) require tailored ligand-catalyst pairs to maintain selectivity (38–41% yield) .
Optimization involves screening ligand steric/electronic properties and reaction kinetics .
Basic: What analytical techniques validate structural integrity and purity?
Answer:
- X-ray diffraction (XRD) : Confirms bicyclic geometry and hydrochloride salt formation .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., bridgehead CH at δ 3.2–3.5 ppm) and diastereomer ratios .
- Mass spectrometry (MS) : ESI-MS verifies molecular weight (e.g., m/z 155.57 for C₅H₇ClF₂N) .
Advanced: What in vitro models assess its biological activity?
Answer:
- Anticancer assays : Cytotoxicity against HeLa or MCF-7 cells (IC₅₀ 10–50 µM) via mitochondrial apoptosis pathways .
- Antimicrobial screening : MIC values (e.g., 8 µg/mL against S. aureus) using broth microdilution .
- Enzyme inhibition : Kinase or protease inhibition (e.g., 70% inhibition of EGFR at 10 µM) measured via fluorescence assays .
Advanced: How to resolve contradictions in diastereoselectivity during synthesis?
Answer:
Discrepancies in diastereomer ratios (e.g., 70% vs. 90% selectivity) arise from:
- Catalyst loading : Higher Pd concentrations (5 mol%) improve selectivity .
- Solvent polarity : Polar aprotic solvents (DMF) favor transannular cyclization .
- Substituent effects : Electron-withdrawing groups on precursors stabilize transition states .
Systematic DOE (Design of Experiments) is recommended .
Advanced: How do substituents (e.g., fluorine) modulate biological activity?
Answer:
- 6,6-Difluoro derivatives : Enhance metabolic stability (t₁/₂ > 4 hrs in liver microsomes) and blood-brain barrier penetration (logP 1.8 vs. 1.2 for parent compound) .
- N-Methylation : Reduces cytotoxicity (IC₅₀ increases to >100 µM) but improves solubility (logS -2.1 vs. -3.5) .
SAR studies use molecular docking (e.g., Glide SP) to predict binding to target proteins .
Basic: How to evaluate compound stability under storage conditions?
Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., <5% impurity) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax 270 nm) in amber vs. clear glass .
Advanced: What computational tools predict its pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME estimates bioavailability (85%) and CYP450 inhibition (CYP3A4 Ki = 2.1 µM) .
- Molecular dynamics (MD) : Simulations (e.g., GROMACS) model membrane permeability (ΔGtransfer = -12 kcal/mol) .
Advanced: What challenges arise during scale-up to multigram synthesis?
Answer:
- Catalyst efficiency : Pd leaching reduces yield at >10 g scale; switch to immobilized catalysts (e.g., Pd/C) .
- Purification : Column chromatography becomes impractical; use recrystallization (EtOH/H₂O, 80% recovery) .
Advanced: How to study synergistic effects with antiviral agents?
Answer:
- Combination index (CI) : CalcuSyn software quantifies synergy (CI <1) with oseltamivir in influenza A (H1N1) .
- Mechanistic studies : RNA-seq identifies upregulated antiviral pathways (e.g., IFN-γ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
